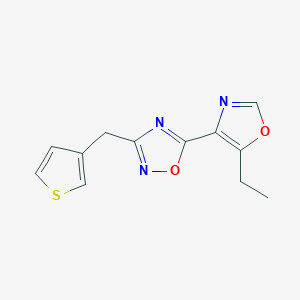
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea, also known as AG-3-5, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of the enzyme protein kinase CK2, which plays a crucial role in various cellular processes, including cell division, proliferation, and apoptosis.
Mécanisme D'action
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including cell division, proliferation, and apoptosis. Inhibition of CK2 activity by this compound results in the disruption of various signaling pathways, leading to the inhibition of cell growth and proliferation. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit CK2 activity, resulting in the inhibition of cell growth and proliferation. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has several advantages and limitations for lab experiments. One advantage of this compound is its potent inhibitory activity against protein kinase CK2, making it a useful tool for studying the role of CK2 in various cellular processes. However, one limitation of this compound is its potential toxicity, which can affect the viability of cells and tissues.
Orientations Futures
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has several future directions for scientific research. One direction is to further investigate its potential as a cancer therapy. This compound has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, further studies can be conducted to investigate the anti-inflammatory and neuroprotective effects of this compound, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. Furthermore, future research can be conducted to explore the potential of this compound as a tool for studying the role of CK2 in various cellular processes.
Méthodes De Synthèse
The synthesis of N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea involves the condensation of 3,4-dichloroaniline and 3,5-dimethoxyaniline with urea in the presence of a suitable catalyst. This reaction results in the formation of a white crystalline solid, which can be purified by recrystallization.
Applications De Recherche Scientifique
N-(3,4-dichlorophenyl)-N'-(3,5-dimethoxyphenyl)urea has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of protein kinase CK2, which is involved in various cellular processes, including cell division, proliferation, and apoptosis. Inhibition of CK2 activity has been shown to have antitumor effects, making this compound a potential candidate for cancer therapy. Additionally, this compound has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Propriétés
IUPAC Name |
1-(3,4-dichlorophenyl)-3-(3,5-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c1-21-11-5-10(6-12(8-11)22-2)19-15(20)18-9-3-4-13(16)14(17)7-9/h3-8H,1-2H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSODOQJYIGRLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(3-phenylpropyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5205783.png)
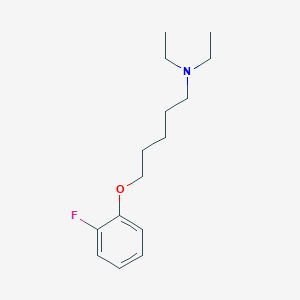
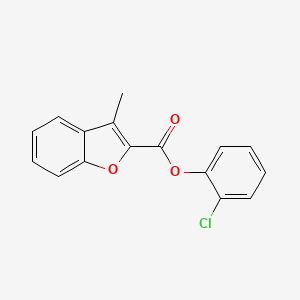
![N-[2-(difluoromethoxy)phenyl]-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B5205808.png)
![5-[(diisopropylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B5205813.png)
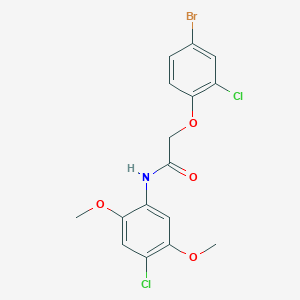
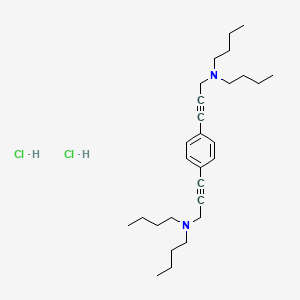
![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)
![methyl 1-{2-[(1-ethyl-1H-1,2,3-triazol-4-yl)amino]-2-oxoethyl}-1H-pyrazole-3-carboxylate](/img/structure/B5205836.png)

![methyl 2-{[1-(2-furoylamino)-2-(4-methylphenyl)-2-oxoethyl]amino}benzoate](/img/structure/B5205855.png)
![1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-N-(4-isopropylphenyl)-3-piperidinamine](/img/structure/B5205869.png)

